SKF 77434 hydrobromide
Description
Table 1: Summary of Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrNO₂ |
| Exact Mass | 375.083 g/mol |
| Topological Polar Surface Area | 45 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Propriétés
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRAXTWDYUBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042611 | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300561-58-4 | |
| Record name | SKF-77434 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
La synthèse du bromhydrate de SKF 77434 implique plusieurs étapes, commençant par la formation de la structure de base de la benzazépine. La voie de synthèse comprend généralement :
Formation du noyau de benzazépine : Ceci implique la cyclisation de précurseurs appropriés pour former le cycle tétrahydrobenzazépine.
Introduction de groupes fonctionnels : Les groupes allyle et phényle sont introduits par des réactions d’alkylation et d’arylation.
Formation du sel de bromhydrate : La dernière étape implique la conversion de la base libre en son sel de bromhydrate par réaction avec l’acide bromhydrique.
Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse en laboratoire fournit une base pour l’augmentation de l’échelle du processus.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le bromhydrate de SKF 77434 a un large éventail d’applications de recherche scientifique :
Neuropharmacologie : Il est utilisé pour étudier le rôle des récepteurs de la dopamine D1 dans le cerveau et leur implication dans la dépendance et d’autres troubles neurologiques.
Études comportementales : Le composé est utilisé dans des modèles animaux pour étudier les effets de la modulation des récepteurs de la dopamine sur le comportement.
Développement de médicaments : Le bromhydrate de SKF 77434 sert de composé principal pour le développement de nouveaux médicaments ciblant les récepteurs de la dopamine.
Applications De Recherche Scientifique
Pharmacological Applications
Dopamine Receptor Modulation
One of the primary applications of 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is its role as a dopamine D1 receptor agonist . Research indicates that it partially activates these receptors, mimicking some effects of dopamine without fully replicating its actions. This property makes it a valuable tool for studying dopamine-related pathways in conditions such as:
- Parkinson's Disease : The compound's ability to activate dopamine receptors suggests potential therapeutic applications in managing symptoms associated with dopamine deficiency.
- Depression : Given the involvement of dopamine in mood regulation, this compound may also be explored for its antidepressant effects.
Synthesis and Derivatives
The synthesis of 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol typically involves several key chemical reactions that can be optimized to enhance yield and purity. These synthetic pathways can lead to the derivatization of the compound, potentially resulting in new substances with altered properties that may have further applications in drug development.
Study 1: Dopamine Agonist Activity
A study published in a peer-reviewed journal demonstrated that 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol effectively activates D1 receptors in vitro. The findings indicated that this activation could lead to increased neuronal signaling associated with reward pathways.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in animal models of Parkinson's disease. The results showed that administration of the compound led to improved motor function and reduced neurodegeneration markers compared to control groups.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-3-Benzazepine-7,8-diol | Hydroxyl groups at positions 7 and 8 | Basic benzazepine structure without propenyl group |
| 6-Bromo-1H-3-benzazepine | Bromine substitution at position 6 | Altered reactivity due to bromine presence |
| (S)-1H-3-Benzazepine | Enantiomer of the base compound | Different biological activities due to stereochemistry |
| 1H-3-Benzazepine hydrobromide | Salt form of the base compound | Different solubility and stability characteristics |
Mécanisme D'action
Le bromhydrate de SKF 77434 agit comme un agoniste partiel aux récepteurs de la dopamine D1. Il se lie à ces récepteurs et les active, mais dans une moindre mesure que les agonistes complets. Cette activation partielle entraîne une augmentation modérée de la signalisation de la dopamine, qui peut moduler diverses réponses physiologiques et comportementales . Les effets du composé sont médiés par l’activation de l’adénylate cyclase et l’augmentation subséquente des niveaux d’adénosine monophosphate cyclique (AMPc) .
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Benzazepine Derivatives
Table 1: Key Structural Differences
Key Observations :
- The allyl group in the target compound enhances steric bulk and may influence receptor binding kinetics compared to SKF 38393 .
- Chlorine substitutions (e.g., SKF 82958, SKF 81297) increase receptor affinity and metabolic stability .
- Salt forms (hydrobromide vs. hydrochloride) alter solubility: hydrobromide salts generally exhibit higher solubility in polar solvents like water .
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Functional Effects
Solubility and Stability Comparisons
- Hydrogen Bonding: The 7,8-diol groups enable strong hydrogen bonding, enhancing solubility in polar solvents like ethanol and DMSO compared to non-diol analogs .
- Salt Effects : The hydrobromide salt increases aqueous solubility relative to hydrochloride salts (e.g., SKF 38393) due to stronger ionic interactions .
- Temperature Sensitivity : Like most benzazepines, solubility improves with heating, particularly in organic solvents .
Activité Biologique
5-Phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide (commonly referred to as SKF 38393 hydrobromide) is a compound that has garnered attention for its biological activity, particularly in relation to dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₇BrN₂O₂
- Molecular Weight : 336.23 g/mol
- CAS Number : 20012-10-6
- Solubility : Soluble in water (25 mM with gentle warming) and in ethanol (25 mM with gentle warming) .
SKF 38393 acts primarily as a partial agonist at dopamine D1-like receptors. The selectivity and potency of this compound have been characterized through various assays:
| Receptor Type | Ki (nM) |
|---|---|
| D1 | 1 |
| D5 | ~0.5 |
| D2 | ~150 |
| D3 | ~5000 |
| D4 | ~1000 |
These values indicate that SKF 38393 has a high affinity for D1 and D5 receptors compared to D2, D3, and D4 receptors .
Neuropharmacological Effects
Research has demonstrated that SKF 38393 can influence several neuropharmacological pathways:
- Dopaminergic Activity : SKF 38393 enhances dopaminergic signaling in the brain, which may be beneficial in treating conditions like Parkinson's disease and schizophrenia.
- Cognitive Enhancement : Studies suggest that this compound could improve cognitive functions through its action on dopamine receptors .
- Behavioral Studies : Animal models have shown that SKF 38393 can modify behaviors associated with anxiety and depression, indicating potential therapeutic applications in mood disorders .
Case Studies
Several studies have investigated the effects of SKF 38393:
- Study on Cognitive Function : A study involving rodents demonstrated that SKF 38393 administration improved performance in memory tasks. The results indicated enhanced synaptic plasticity associated with dopaminergic activation .
- Anxiety and Depression Models : In behavioral assays using mice, SKF 38393 reduced anxiety-like behaviors in elevated plus maze tests and showed antidepressant-like effects in forced swim tests .
Potential Therapeutic Applications
Given its biological activity, SKF 38393 is being explored for various therapeutic applications:
- Parkinson's Disease : By modulating dopaminergic signaling, it may help alleviate motor symptoms.
- Schizophrenia : Its role as a partial agonist at dopamine receptors may offer a novel approach to treating psychotic symptoms.
- Cognitive Disorders : Potential use in enhancing cognitive function in neurodegenerative diseases.
Q & A
Basic Research Question
- HPLC-MS : Use a reverse-phase C18 column with ESI+ ionization to detect impurities <0.1% (e.g., dehydrobrominated byproducts) .
- 1H-NMR integration : Compare peak areas of the prop-2-enyl protons (δ 5.8–6.2 ppm) with aromatic signals to assess alkene stability .
- Elemental analysis : Confirm hydrobromide stoichiometry via Br% deviation (±0.3% acceptable) .
Advanced Note : For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IA) with polar organic mobile phases .
How does the prop-2-enyl substituent influence the compound’s pharmacological activity compared to other alkyl/aryl analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) : The allyl group enhances lipophilicity (logP ~2.5 vs. 1.8 for methyl analogs), improving blood-brain barrier penetration in CNS-targeted studies .
- Receptor docking : Molecular dynamics simulations (e.g., AutoDock Vina) suggest the allyl group forms π-π interactions with dopamine D2 receptor residues (e.g., Phe389) .
- In vitro assays : Compare binding affinity (IC₅₀) using radioligand displacement (e.g., [³H]spiperone for D2 receptors) against analogs with saturated or bulkier substituents .
Contradiction Alert : If in vitro potency contradicts in vivo efficacy, assess metabolic stability (e.g., CYP450 oxidation of the allyl group) via liver microsome assays .
What strategies mitigate oxidative degradation of the 7,8-dihydroxy groups during storage?
Basic Research Question
- Stabilization : Store lyophilized solid at -20°C under argon; avoid aqueous solutions at pH >6 to prevent catechol oxidation .
- Antioxidants : Add 0.01% w/v ascorbic acid to buffered formulations (pH 4.5–5.5) .
- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify quinone derivatives (m/z +16) .
Advanced Optimization : Encapsulate in cyclodextrin (e.g., HP-β-CD) to shield diols from humidity and oxygen .
How can contradictory results in receptor binding assays be systematically addressed?
Advanced Research Question
- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and membrane preparation protocols to minimize variability .
- Positive controls : Include reference ligands (e.g., haloperidol for D2 receptors) to calibrate inter-assay reproducibility .
- Data normalization : Express results as % inhibition relative to baseline (vehicle control) and apply ANOVA with post-hoc Tukey tests .
Case Study : If Ki values conflict between radioligand and functional assays (e.g., cAMP vs. calcium flux), investigate biased agonism via β-arrestin recruitment assays .
What in silico tools predict the compound’s solubility and bioavailability?
Advanced Research Question
- Solubility prediction : Use Schrodinger’s QikProp to estimate aqueous solubility (logS ~-3.2) and adjust salt forms (e.g., hydrochloride vs. hydrobromide) for optimization .
- Bioavailability : SwissADME predicts moderate permeability (Caco-2 Papp ~12 × 10⁻⁶ cm/s) and first-pass metabolism via glucuronidation .
- PBPK modeling : GastroPlus simulations can guide dose adjustments for preclinical species (e.g., rat vs. dog) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
